molecular formula C8H11Cl2N3O B2567391 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride CAS No. 1118751-87-3

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride

Cat. No.: B2567391
CAS No.: 1118751-87-3
M. Wt: 236.1
InChI Key: IGVHTWYBHJQRPB-UHFFFAOYSA-N
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Description

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is a heterocyclic compound with a molecular formula of C8H9N3O.2HCl. It is known for its diverse biological activities and is used in various scientific research applications. This compound is a derivative of 1,8-naphthyridine, which is a class of compounds known for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve heating the mixture under reflux for several hours to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVHTWYBHJQRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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